molecular formula C12H18O4 B1595734 Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate CAS No. 63649-25-2

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate

Cat. No.: B1595734
CAS No.: 63649-25-2
M. Wt: 226.27 g/mol
InChI Key: VRFHDEASKDWEHW-UHFFFAOYSA-N
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Description

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate is an organic compound with the molecular formula C12H18O4. It is a diethyl ester derivative of 4-methylene-1,2-cyclopentanedicarboxylic acid. This compound is known for its unique structure, which includes a cyclopentane ring with a methylene group and two ester functional groups. It has applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate typically involves the reaction of cyclopentadiene with diethyl maleate under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include a controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality. The raw materials used in the synthesis are sourced from reliable suppliers to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The methylene group can also interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 4-methylene-1,2-cyclopentanedicarboxylate: Similar structure but different stereochemistry.

    Cyclopentane-1,2-dicarboxylic acid diethyl ester: Lacks the methylene group.

    Methylene cyclopentane derivatives: Various derivatives with different substituents

Uniqueness

Trans-Diethyl 4-methylene-1,2-cyclopentane dicarboxylate is unique due to its specific stereochemistry and the presence of both ester and methylene functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

diethyl 4-methylidenecyclopentane-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-4-15-11(13)9-6-8(3)7-10(9)12(14)16-5-2/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFHDEASKDWEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=C)CC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339424
Record name Diethyl 4-methylenecyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63649-25-2
Record name Diethyl 4-methylenecyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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